2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
CAS No.: 1083181-22-9
Cat. No.: VC2263510
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1083181-22-9 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) |
| Standard InChI Key | NOZMNADEEKQWGO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)O |
Introduction
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is a complex organic compound with the molecular formula C9H15NO4 and a molecular weight of approximately 201.22 g/mol . This compound is known for its versatility in organic synthesis, particularly in the production of peptide-based drugs and other biologically active molecules. It features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amino groups during peptide synthesis, allowing for selective deprotection steps that are essential for creating complex peptide structures.
Synthesis Methods
One common method for synthesizing this compound involves the reaction of a cyclopropane carboxylic acid derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. Industrial production may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Organic Synthesis
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is used as a precursor in the synthesis of complex organic molecules, particularly amino acids and peptides. Its unique structure allows for the introduction of specific functional groups through various chemical reactions such as oxidation, reduction, and substitution.
Biochemical Studies
In biological research, this compound is utilized to investigate enzyme mechanisms and protein structures. The cyclopropane ring's unique strain facilitates studies on enzyme catalysis and protein interactions, providing insights into the mechanisms of action of various biological catalysts.
Pharmaceutical Development
It plays a crucial role in medicinal chemistry as a building block for the development of novel therapeutics, particularly those targeting specific pathways in diseases such as cancer and metabolic disorders.
Types of Reactions
-
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule using reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Stereoisomers and Their Significance
2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid can exist in various stereoisomeric forms, including cis and trans configurations. For instance, cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid (CAS No. 1810070-30-4) is a specialized form with unique applications in organic synthesis and biochemical studies.
Data Table: Comparison of Stereoisomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume